molecular formula C4H11NO B3180216 (2R)-1-amino-2-butanol CAS No. 135503-09-2

(2R)-1-amino-2-butanol

Cat. No.: B3180216
CAS No.: 135503-09-2
M. Wt: 89.14 g/mol
InChI Key: KODLUXHSIZOKTG-SCSAIBSYSA-N
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Description

(2R)-1-amino-2-butanol is an organic compound with the molecular formula C4H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

(2R)-1-amino-2-butanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of surfactants and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-1-amino-2-butanol can be synthesized through several methods. One common method involves the reduction of 2-amino-2-butanone using a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic solution at room temperature.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2-amino-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-2-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-amino-2-butanone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 2-amino-2-butanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Various halogenating agents under controlled temperature conditions.

Major Products Formed

    Oxidation: 2-amino-2-butanone.

    Reduction: 2-amino-2-butanol.

    Substitution: Depending on the substituent, products can vary widely.

Mechanism of Action

The mechanism by which (2R)-1-amino-2-butanol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, altering their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-amino-2-butanol: The enantiomer of (2R)-1-amino-2-butanol, with similar chemical properties but different biological activities.

    1-amino-2-propanol: A related compound with a shorter carbon chain, used in similar applications.

    2-amino-1-butanol: An isomer with the amino group on a different carbon atom, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

IUPAC Name

(2R)-1-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLUXHSIZOKTG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135503-09-2
Record name (2R)-1-aminobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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